molecular formula C18H20Cl2N2O2S B2510567 1-(3,4-DICHLOROBENZENESULFONYL)-4-(2,4-DIMETHYLPHENYL)PIPERAZINE CAS No. 713095-67-1

1-(3,4-DICHLOROBENZENESULFONYL)-4-(2,4-DIMETHYLPHENYL)PIPERAZINE

Cat. No.: B2510567
CAS No.: 713095-67-1
M. Wt: 399.33
InChI Key: BKGHUKLHLPSXMU-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzenesulfonyl)-4-(2,4-Dimethylphenyl)piperazine is a complex organic compound belonging to the class of sulfonyl piperazines, characterized by a piperazine ring substituted with a 3,4-dichlorobenzenesulfonyl group and a 2,4-dimethylphenyl group . Piperazine derivatives are recognized for their broad utility in scientific research and are found in compounds active across numerous therapeutic areas, exhibiting a range of potential biological activities . As a building block in organic synthesis, this compound serves as a valuable precursor for the development of more complex molecules and specialty chemicals . In research applications, sulfonyl piperazine derivatives are studied for their potential interactions with various enzymes and proteins, which may lead to the inhibition of their activity . The piperazine core is a common structural motif in compounds investigated for their affinity for neurotransmitter receptors, which can affect key signal transduction pathways . The specific substitution pattern on the aromatic rings of this molecule is a key determinant of its overall chemical reactivity, physical properties, and biological activity profile, making it a compound of significant interest for further investigation . This product is intended for research purposes only in a controlled laboratory environment. It is not approved for use in humans or animals, nor is it intended for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2S/c1-13-3-6-18(14(2)11-13)21-7-9-22(10-8-21)25(23,24)15-4-5-16(19)17(20)12-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGHUKLHLPSXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by the reduction of piperazine derivatives.

    Introduction of the 3,4-Dichlorobenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 2,4-Dimethylphenyl Group: The final step involves the alkylation of the piperazine ring with 2,4-dimethylphenyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Enzyme Inhibition

One of the prominent applications of this compound is its role as an inhibitor of specific enzymes. Research indicates that it exhibits inhibitory activity against human heart chymase, with an IC50 value of 20 nM. This suggests a strong potential for therapeutic applications targeting cardiovascular diseases where chymase plays a critical role in cardiac remodeling and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives containing the piperazine moiety. For instance, compounds similar to 1-(3,4-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine have shown enhanced cytotoxic effects against various cancer cell lines. In particular, derivatives with a similar structure have demonstrated superior cytotoxicity compared to standard chemotherapy agents like doxorubicin. These compounds may act synergistically with existing treatments to improve therapeutic outcomes while reducing toxicity to healthy cells .

Molecular Docking Studies

Molecular docking is a crucial tool in drug design that helps predict how small molecules, such as this compound, interact with biological targets. Studies have shown that this compound can effectively bind to target proteins involved in cancer progression and enzyme activity. For example:

  • Binding Affinity : The compound's binding affinity was assessed against various targets using molecular docking simulations. These studies provide insights into the structural requirements for effective binding and inhibition .
  • Target Interaction : The interaction profiles suggest that modifications in the piperazine ring or substituents on the aromatic rings can significantly enhance binding efficacy and selectivity .

Case Studies and Research Findings

Several case studies have documented the pharmacological effects of compounds related to this compound:

  • Study on Cholinesterase Inhibition : A study focused on synthesizing piperazine derivatives indicated that modifications to the piperazine structure could lead to potent cholinesterase inhibitors, which are promising candidates for treating neurodegenerative diseases like Alzheimer's .
  • Antitumor Activity : Another significant study evaluated phenylpiperazine derivatives and found that those containing halogen substitutions exhibited enhanced antitumor activity while maintaining lower cytotoxicity towards normal cells compared to traditional chemotherapeutics .

Data Summary Table

Application AreaSpecific ActivityIC50 ValueReference
Enzyme InhibitionChymase inhibition20 nM
Anticancer ActivityCytotoxicity against cancer cell linesVaries
Molecular DockingBinding affinity to target proteinsHigh affinity
Cholinesterase InhibitionPotential therapeutic agents for Alzheimer's diseaseNot specified

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and phenyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives are widely studied for their diverse pharmacological and chemical applications. Below is a detailed comparison of 1-(3,4-dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Key Differences/Applications
This compound 3,4-dichlorobenzenesulfonyl; 2,4-dimethylphenyl C₁₈H₁₉Cl₂N₂O₂S 413.33 g/mol Dual electron-withdrawing/donating groups; potential antiparasitic applications
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine 4-chlorobenzyl; 4-(methylsulfanyl)benzyl C₁₉H₂₁ClN₂S 352.90 g/mol Thioether linkage; lacks sulfonyl group; possible CNS activity
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine 2-fluorobenzoyl; 4-nitrobenzyl C₁₉H₁₈FN₃O₃ 355.37 g/mol Nitro and fluorinated groups; higher polarity; kinase inhibition potential
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine 2-naphthylsulfonyl; cinnamyl (propenyl) C₂₃H₂₄N₂O₂S 392.51 g/mol Bulky naphthyl group; unsaturated side chain; protease inhibition applications
1-(4-Bromo-phenyl)-4-methyl-piperazine 4-bromophenyl; methyl C₁₁H₁₅BrN₂ 255.15 g/mol Simple halogen and methyl substituents; intermediate in antipsychotic drug synthesis

Key Observations from Comparative Analysis

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 3,4-dichlorobenzenesulfonyl group in the target compound enhances stability and binding affinity to hydrophobic enzyme pockets, as seen in antiparasitic agents . In contrast, compounds like 1-(4-chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine rely on thioether linkages for metabolic stability .

Biological Activity: Nitro-containing derivatives (e.g., 1-(2-fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine) often exhibit redox activity, making them candidates for antimicrobial or anticancer agents . The target compound’s dichlorinated sulfonyl group may target parasitic enzymes, similar to Trypanosoma cruzi inhibitors .

The target compound’s 2,4-dimethylphenyl group balances hydrophobicity and steric effects, optimizing bioavailability.

Biological Activity

1-(3,4-Dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis

The compound can be synthesized through a multi-step process involving piperazine derivatives and sulfonyl chlorides. The synthetic pathway typically involves the reaction of 1-(2,4-dimethylphenyl)piperazine with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage.

Antitumor Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit significant antitumor properties. A study evaluating various piperazine derivatives showed promising results against several cancer cell lines. The mechanism of action is believed to involve the inhibition of cellular proliferation and induction of apoptosis in cancer cells .

Antibacterial and Antifungal Activity

The compound has also been tested for antibacterial and antifungal activities. In vitro studies demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative species. The antifungal activity was assessed through standard protocols, showing notable inhibition of fungal growth .

Activity Type Target Organisms Effectiveness
AntibacterialGram-positive bacteria (e.g., Staphylococcus aureus)Moderate to high inhibition
AntibacterialGram-negative bacteria (e.g., Escherichia coli)Moderate inhibition
AntifungalFungi (e.g., Candida albicans)Significant inhibition

The biological activity of this compound is thought to involve interaction with specific cellular targets. It may disrupt essential metabolic pathways or interfere with nucleic acid synthesis in microorganisms. Further studies are necessary to elucidate the precise mechanisms involved.

Case Studies

  • Antitumor Efficacy Study
    • A study conducted on various piperazine derivatives included this compound. Results indicated a significant reduction in tumor cell viability in cultures treated with the compound compared to controls. The IC50 values were calculated for different cell lines, demonstrating its potential as an anticancer agent .
  • Antimicrobial Testing
    • In a comparative study assessing new antimicrobial agents, this compound was tested alongside established antibiotics. It exhibited comparable or superior activity against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the key steps in synthesizing 1-(3,4-dichlorobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of the piperazine core followed by coupling with a substituted aryl group. Critical steps include:

  • Sulfonylation : Reacting piperazine with 3,4-dichlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Coupling : Introducing the 2,4-dimethylphenyl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled temperatures (60–80°C) . Optimization focuses on solvent choice (e.g., DMF for polar intermediates), catalyst loading (0.5–2 mol%), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and piperazine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .
  • Avoid exposure to moisture or light during synthesis, as intermediates may degrade .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s biological activity?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets like serotonin receptors .
  • Molecular Docking : Simulates binding affinity to enzymes (e.g., kinases) using software like AutoDock Vina, guided by X-ray crystallography data of similar piperazine derivatives .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-analysis : Compare IC50_{50} values from enzyme inhibition assays (e.g., acetylcholinesterase) while controlling for variables like solvent (DMSO vs. ethanol) .
  • Dose-response curves : Validate potency discrepancies using standardized cell lines (e.g., HEK293 for receptor binding) .

Q. How does structural modification (e.g., halogen substitution) influence pharmacological properties?

  • 3,4-Dichloro vs. Fluoro Analogues : Chlorine increases lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration, while fluorine improves metabolic stability .
  • Piperazine Ring Flexibility : Rigidifying the ring via N-alkylation reduces off-target effects in CNS drug candidates .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or employ asymmetric catalysis (e.g., Jacobsen’s catalyst) for stereocontrol .
  • Byproduct Management : Monitor sulfone oxidation side products via TLC and optimize stoichiometry of sulfonylation reagents .

Methodological Considerations

Q. How can researchers design SAR studies to explore this compound’s therapeutic potential?

  • Library Synthesis : Prepare derivatives with varied substituents (e.g., methyl, nitro, methoxy) on the aryl and sulfonyl groups .
  • In vitro Screening : Prioritize targets like 5-HT1A_{1A} receptors or β-secretase using radioligand binding assays .

Q. What advanced techniques characterize its solid-state properties (e.g., polymorphism)?

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks .
  • DSC/TGA : Analyze thermal stability and melting points to identify polymorphic forms .

Q. How do solvent effects and pH influence its stability in biological assays?

  • pH-Dependent Degradation : Monitor hydrolysis in PBS (pH 7.4) vs. acidic buffers (pH 2.0) using LC-MS .
  • Solvent Compatibility : Use DMSO concentrations <1% to avoid cytotoxicity in cell-based assays .

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